二丙酮醇-d12

描述

Synthesis Analysis

The synthesis of diacetone alcohol involves the dimerization of acetone, yielding diacetone alcohol (DAA), which can further undergo dehydration to produce mesityl oxide (MO) alongside various side-products. Studies have explored the reaction kinetics using cation exchange resin as a catalyst, proposing models based on the Langmuir-Hinselwood mechanism to optimize the DAA:MO product ratio and minimize undesired side-products in reactive distillation processes (Thotla, Agarwal, & Mahajani, 2007).

Molecular Structure Analysis

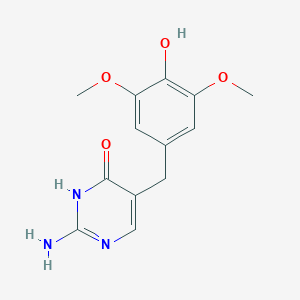

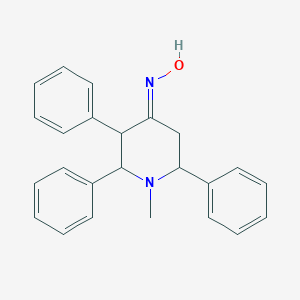

Investigations into the molecular structures and energetics of dissociation reactions of uranyl species with acetone and diacetone alcohol ligands have utilized collision-induced dissociation mass spectrometry experiments alongside DFT and MP2 calculations. These studies reveal that diacetone alcohol ligands can produce species with more than five oxygen atoms available for coordination, providing insights into the molecular structure and coordination capabilities of diacetone alcohol-related complexes (Rios et al., 2012).

Chemical Reactions and Properties

Diacetone alcohol participates in various chemical reactions, including the aldol condensation of acetone, which is severely equilibrium-limited. High conversions of acetone are possible if unconverted acetone is separated and recycled, with the reaction potentially being operated separately in a reactor-distillation column-recycle process (RDR) or simultaneously in a catalytic distillation (CD) column. Comparative studies have shown the RDR process to be superior in terms of DAA-MO selectivity, catalyst productivity, and separation costs (Nicol, 2003).

Physical Properties Analysis

Research focusing exclusively on the physical properties of diacetone alcohol-d12, such as solubility, density, and phase behavior, especially in relation to its deuterated form, is not directly highlighted in the provided studies. However, the physical properties of non-deuterated diacetone alcohol, such as its boiling point and solubility, are well-documented in chemical literature.

Chemical Properties Analysis

The chemical properties of diacetone alcohol, including its reactivity and stability under various conditions, are critical for understanding its role in chemical synthesis and reactions. Studies on the decomposition of diacetone alcohol and the Cannizzaro reaction of benzaldehyde have been utilized as test reactions to investigate the basic properties of solid catalysts, shedding light on the chemical properties and reactivity of diacetone alcohol (Marczewski et al., 2018).

科学研究应用

扩散系数测量

二丙酮醇-d12虽然没有直接提及,但在测量相关化合物扩散系数的研究中发挥了作用。例如,研究测量了乙酰二茂铁和1,1'-二乙酰二茂铁等化合物在超临界二氧化碳(scCO2)和液体有机溶剂(如丙酮)中的无限稀释二元扩散系数 (D12)。这些测量有助于了解溶质在各种溶剂中的行为,这对于设计和优化化学过程至关重要 (Okubo 等,2021)。

葡萄酒发酵

与二丙酮醇密切相关的化合物二乙酰在葡萄酒发酵中起着重要作用。二乙酰为发酵饮料赋予了黄油般的香气和风味,并且在苹果酸乳酸发酵过程中由乳酸菌产生。了解葡萄酒生产中二乙酰的代谢、遗传和分析可以提高葡萄酒的感官品质 (Bartowsky & Henschke,2004)。

反应蒸馏

二丙酮醇由丙酮通过二聚作用产生,进一步脱水后与各种副产物一起产生甲基异丁烯酮。研究反应动力学和不同参数对反应蒸馏中产物比的影响,可以深入了解优化二丙酮醇衍生化学品的生产工艺 (Thotla 等,2007)。

电合成

丙酮醛醇缩合生成二丙酮醇的电合成途径已经得到研究,证实此类反应发生在阴极。这项研究探索了通过电化学实现更可持续的化学合成方法的潜力 (Pauwels 等,2016)。

配位和解离反应

研究探索了丙酮和二丙酮醇在铀酰配合物的配位和解离反应中的作用。这项工作阐明了铀酰物种和二丙酮醇之间的相互作用机制,提供了对铀化合物的化学行为的见解 (Rios 等,2012)。

安全和危害

Diacetone Alcohol is a combustible liquid and causes serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It is recommended to avoid breathing fumes/mists/vapors/spray, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .

未来方向

Diacetone Alcohol is used in various industries including building, industrial applications, home personal care, food industry, and chemical industry . It is also used in cellulose ester lacquers, particularly of the brushing type, where it produces brilliant gloss and hard film and where its lack of odor is desirable . It is expected to continue to find use in these areas due to its unique properties .

属性

IUPAC Name |

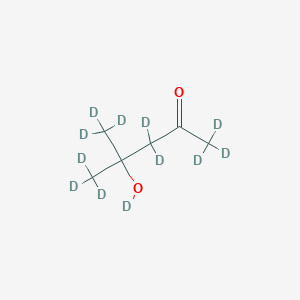

1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVUIWOUIDPGS-YDUIPVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443621 | |

| Record name | Diacetone alcohol-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetone alcohol-d12 | |

CAS RN |

114253-85-9 | |

| Record name | Diacetone alcohol-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114253-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)